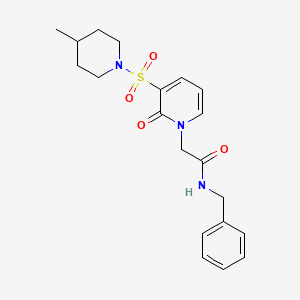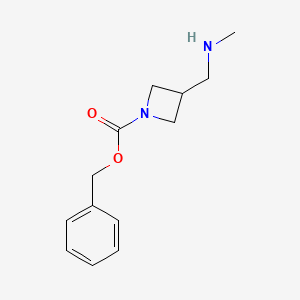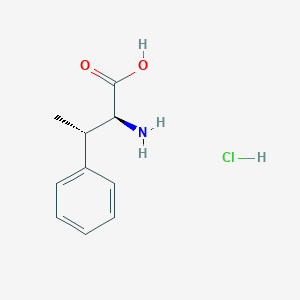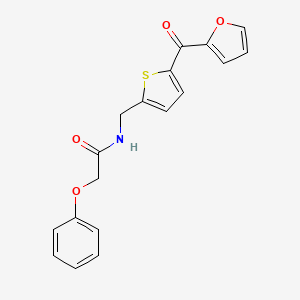![molecular formula C14H12ClNO3S B2488355 Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate CAS No. 315708-45-3](/img/structure/B2488355.png)
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate is a compound that has relevance in various fields such as organic synthesis, medicine, and dyes due to its unique structural and chemical properties.
Synthesis Analysis
- The synthesis of thiophene derivatives, including compounds similar to Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate, often involves multicomponent reactions or halogenation processes. These methods can yield various derivatives with high specificity and efficiency (Shi et al., 2005).
Molecular Structure Analysis
- The molecular structure of thiophene derivatives, including those similar to the target compound, often shows significant interaction energies within the crystal packing, dominated by dispersion energy. This is crucial for understanding their properties and potential applications (Tao et al., 2020).
Chemical Reactions and Properties
- Thiophene derivatives are known for their ability to undergo various chemical reactions, such as interactions with active halo methylene compounds, leading to the formation of polyfunctional thiophene derivatives. These reactions are significant for exploring the chemical versatility of such compounds (Lugovik et al., 2017).
Physical Properties Analysis
- The physical properties of thiophene derivatives can be complex and varied, depending on their specific molecular structure. Crystallographic studies provide insights into their physical characteristics, such as crystal system and space group, which are important for applications in materials science (Armas et al., 2000).
Chemical Properties Analysis
- The chemical properties, such as electrostatic potential (ESP) and frontier molecular orbitals (FMO), play a critical role in determining the reactivity and interaction of thiophene derivatives with other molecules. These properties are pivotal in drug design, catalysis, and material science (Tao et al., 2020).
Wissenschaftliche Forschungsanwendungen
Dyeing Polyester Fibers
- Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate derivatives have been used to create novel heterocyclic disperse dyes for dyeing polyester fibers, yielding colors like yellow, deep pink, and brown with good fastness properties, although they exhibit poor photostability (Iyun et al., 2015).
Crystal Structure and Computational Studies
- These compounds are key intermediates in organic synthesis, medicine, dyes, and pesticides. Their crystal structures and interactions have been extensively studied to understand their properties and potential applications (Tao et al., 2020).
Antimicrobial Activity
- Derivatives of Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate have shown significant antimicrobial activity, making them potential candidates for use in drugs targeting bacterial infections (Prasad et al., 2017).
Synthesis of Novel Compounds
- These compounds are also used in the synthesis of various novel compounds like thieno[2,3‐d]pyrimidines, which can have potential applications in medicinal chemistry and material science (Santilli et al., 1971).
Synthesis of N-Arylated Derivatives
- A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed, highlighting its versatility in organic synthesis (Rizwan et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)10-7-11(9-5-3-2-4-6-9)20-13(10)16-12(17)8-15/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVMBQTWCUUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)
